Cas no 77145-58-5 (2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine)

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Chloro-6-(2,2,2-trifluorethoxy)pyridine
- 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine
- 2-(2,2,2-trifluoroethoxy)-6-chloropyridine
- NAMSUQXNPIXZQF-UHFFFAOYSA-N
- KM4935
- (1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane
- 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine
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- MDL: MFCD00077489
- インチ: 1S/C7H5ClF3NO/c8-5-2-1-3-6(12-5)13-4-7(9,10)11/h1-3H,4H2
- InChIKey: NAMSUQXNPIXZQF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=N1)OCC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 164
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 22.1
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-5166-1g |
2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |
77145-58-5 | 95%+ | 1g |
$477.0 | 2023-09-06 | |
TRC | C421900-1g |
2-Chloro-6-(2,2,2-trifluorethoxy)pyridine |
77145-58-5 | 1g |
$ 170.00 | 2022-06-01 | ||
Chemenu | CM362541-1g |
2-(2,2,2-Trifluoroethoxy)-6-chloropyridine |
77145-58-5 | 95%+ | 1g |
$687 | 2023-02-01 | |
abcr | AB105801-250mg |
2-Chloro-6-(trifluoroethoxy)pyridine; . |
77145-58-5 | 250mg |
€348.00 | 2024-04-16 | ||
abcr | AB105801-1g |
2-Chloro-6-(trifluoroethoxy)pyridine; . |
77145-58-5 | 1g |
€858.00 | 2024-04-16 | ||
1PlusChem | 1P00G5PJ-5g |
2-Chloro-6-(2,2,2-trifluorethoxy)pyridine |
77145-58-5 | 96% | 5g |
$1299.00 | 2025-02-27 | |
Life Chemicals | F2147-5166-0.5g |
2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |
77145-58-5 | 95%+ | 0.5g |
$453.0 | 2023-09-06 | |
Life Chemicals | F2147-5166-5g |
2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |
77145-58-5 | 95%+ | 5g |
$1431.0 | 2023-09-06 | |
TRC | C421900-10000mg |
2-Chloro-6-(2,2,2-trifluorethoxy)pyridine |
77145-58-5 | 10g |
$ 1642.00 | 2023-04-18 | ||
Matrix Scientific | 210124-5g |
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine, 95% |
77145-58-5 | 95% | 5g |
$1486.00 | 2023-09-07 |
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridineに関する追加情報
Introduction to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine (CAS No. 77145-58-5)
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine, identified by the CAS number 77145-58-5, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic compound features a pyridine core substituted with a chloro group at the 2-position and a 2,2,2-trifluoroethoxy moiety at the 6-position. The unique structural attributes of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The chloro and trifluoroethoxy substituents introduce distinct electronic and steric properties to the pyridine ring, influencing its reactivity and interaction with biological targets. The presence of the trifluoroethoxy group, in particular, is noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has garnered considerable attention in recent years, as it aligns with the growing demand for compounds that exhibit improved pharmacokinetic profiles.
In contemporary pharmaceutical research, 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The pyridine scaffold is a common motif in many successful drugs, and modifications such as those present in this compound can fine-tune its biological activity.
Recent advancements in computational chemistry have further highlighted the potential of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine as a lead compound. Molecular modeling studies suggest that the electron-withdrawing nature of the chloro group and the lipophilic characteristics of the trifluoroethoxy moiety contribute to optimal interactions with protein targets. These insights have guided medicinal chemists in designing derivatives with enhanced efficacy and reduced off-target effects.
The agrochemical industry has also shown interest in this compound due to its structural versatility. Researchers have investigated its role as an intermediate in synthesizing novel pesticides and herbicides. The trifluoroethoxy group, known for its stability under environmental conditions, makes it an attractive feature for agrochemical applications where long-lasting activity is desired. Additionally, the chloro substituent can be further functionalized to introduce other pharmacophores, expanding its utility across multiple domains.
From a synthetic chemistry perspective, 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine serves as a versatile precursor for constructing more complex molecules. Its reactivity allows for nucleophilic substitution reactions at both the chloro and trifluoroethoxy positions, enabling access to a diverse array of derivatives. This synthetic flexibility has been leveraged in academic and industrial settings to develop novel compounds with tailored properties.
The increasing emphasis on fluorinated compounds in drug discovery underscores the importance of intermediates like 77145-58-5. Fluorine atoms can significantly impact a molecule's pharmacokinetic behavior by influencing solubility, permeability, and metabolic resistance. The incorporation of fluorine into bioactive molecules often leads to improved therapeutic outcomes, making compounds like this one highly sought after by researchers.
In conclusion, 77145-58-5 (CAS No.) plays a pivotal role as an intermediate in pharmaceutical and agrochemical research due to its unique structural features. The combination of a pyridine core with both a chloro and trifluoroethoxy substituent provides an excellent platform for developing innovative bioactive molecules. As research continues to uncover new applications for fluorinated pyridines, 77145-58-5 is poised to remain at the forefront of chemical synthesis and drug discovery efforts.
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